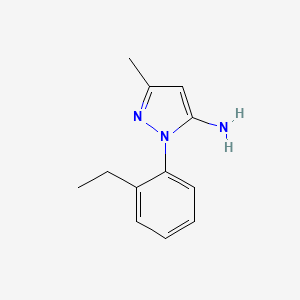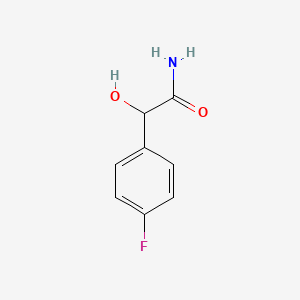
5-Bromo-2-pentafluoroethyl-3-trifluoromethylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-pentafluoroethyl-3-trifluoromethylpyridine: is a fluorinated pyridine derivative. This compound is characterized by the presence of bromine, pentafluoroethyl, and trifluoromethyl groups attached to a pyridine ring. The incorporation of fluorine atoms into organic molecules often imparts unique physical, chemical, and biological properties, making such compounds valuable in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-pentafluoroethyl-3-trifluoromethylpyridine typically involves the introduction of bromine, pentafluoroethyl, and trifluoromethyl groups onto a pyridine ring. One common method is the bromination of a pre-fluorinated pyridine derivative using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes halogenation, fluorination, and coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-2-pentafluoroethyl-3-trifluoromethylpyridine can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group in the presence of a palladium catalyst and a boron reagent.
Common Reagents and Conditions:
Bromination: Bromine or N-bromosuccinimide (NBS) in an inert solvent.
Fluorination: Use of fluorinating agents such as Selectfluor or Deoxo-Fluor.
Coupling Reactions: Palladium catalysts, boron reagents, and bases such as potassium carbonate.
Major Products:
- Substituted pyridines with various functional groups replacing the bromine atom.
- Coupled products with aryl or alkyl groups attached to the pyridine ring.
Applications De Recherche Scientifique
Chemistry: 5-Bromo-2-pentafluoroethyl-3-trifluoromethylpyridine is used as a building block in the synthesis of more complex fluorinated organic molecules. Its unique properties make it valuable in the development of new materials and catalysts.
Biology and Medicine: The compound’s fluorinated nature enhances its metabolic stability and bioavailability, making it a potential candidate for drug development. It can be used in the synthesis of pharmaceuticals and agrochemicals with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including surfactants, lubricants, and polymers. Its stability and reactivity make it suitable for various applications in material science and engineering.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-pentafluoroethyl-3-trifluoromethylpyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity, leading to more potent and specific effects.
Comparaison Avec Des Composés Similaires
- 5-Bromo-2-trifluoromethylpyridine
- 3-Bromo-5-fluoro-2-trifluoromethylpyridine
- 2-Bromo-5-trifluoromethylpyridine
Comparison: Compared to its analogs, 5-Bromo-2-pentafluoroethyl-3-trifluoromethylpyridine has a unique combination of bromine, pentafluoroethyl, and trifluoromethyl groups, which imparts distinct physical and chemical properties. The additional fluorine atoms enhance its stability and reactivity, making it more suitable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C8H2BrF8N |
|---|---|
Poids moléculaire |
344.00 g/mol |
Nom IUPAC |
5-bromo-2-(1,1,2,2,2-pentafluoroethyl)-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H2BrF8N/c9-3-1-4(7(12,13)14)5(18-2-3)6(10,11)8(15,16)17/h1-2H |
Clé InChI |
AMGQFWDRHYYKHG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1C(F)(F)F)C(C(F)(F)F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methylsulfanyl-4,5-dioxo-4a,6-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12120143.png)
![2-[3-(Morpholin-4-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B12120155.png)
![7-methyl-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B12120156.png)

![(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B12120163.png)

![Benzenamine, 4-[(2,3-dimethylphenoxy)methyl]-](/img/structure/B12120173.png)
![2,4-dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B12120181.png)

![N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}butanamide](/img/structure/B12120185.png)



![Benzenamine, 2-[[[3-(trifluoromethyl)phenyl]methyl]thio]-](/img/structure/B12120214.png)
